molecular formula C19H20N2O3 B14154861 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one CAS No. 714228-16-7

3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one

Cat. No.: B14154861
CAS No.: 714228-16-7
M. Wt: 324.4 g/mol
InChI Key: BLIPVHAPKJIOTQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves several steps. One common method includes the condensation of 6-methoxy-2-quinolone with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

CAS No.

714228-16-7

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C19H20N2O3/c1-3-24-16-6-4-15(5-7-16)20-12-14-10-13-11-17(23-2)8-9-18(13)21-19(14)22/h4-11,20H,3,12H2,1-2H3,(H,21,22)

InChI Key

BLIPVHAPKJIOTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC3=C(C=CC(=C3)OC)NC2=O

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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